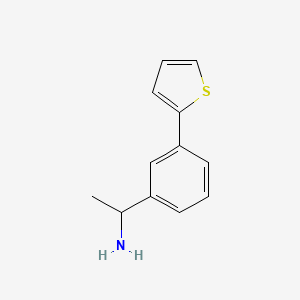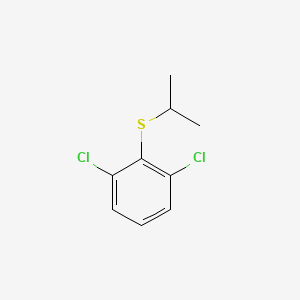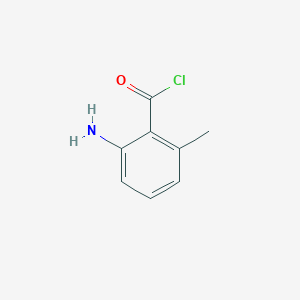
1-(3-Thiophen-2-yl-phenyl)-ethylamine
Overview
Description
1-(3-Thiophen-2-yl-phenyl)-ethylamine, also known as 1-(3-Thiophen-2-yl-phenyl)-ethylamine, is a thiophene-based amine that has been studied for its potential applications in a variety of scientific fields. It is a relatively new compound that has been the subject of research in recent years. This compound has been found to have a variety of biochemical and physiological effects, and has been used in the synthesis of other compounds. In
Scientific Research Applications
Synthesis of Derivatives for Biological Activity
1-(3-Thiophen-2-yl-phenyl)-ethylamine derivatives have been explored for their potential biological activity. For instance, derivatives such as substituted methylamines, ethylamines, and acetic acids were synthesized from 2-(4-substituted phenyl)thiophens and their 3-methyl derivatives (Beaton, Chapman, Clarke, & Willis, 1976).
Optoelectronic Applications
In optoelectronics, thiophene dyes, which are related to 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have been synthesized for enhancing nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Complexes with Ni(II) and Pd(II) for Electrochemistry
The compound has been utilized in synthesizing complexes with nickel(II) and palladium(II). These complexes have applications in electrochemistry and have been characterized by various spectroscopic techniques (Kundu, Pramanik, Mondal, & Mondal, 2016).
Synthesis of Optically Active Compounds
The synthesis of optically active compounds using enantiomers of 1-(3-Thiophen-2-yl-phenyl)-ethylamine has been researched, contributing to the field of chiral chemistry (Khailova, Bagautdinova, Kataeva, Pudovik, Alfonsov, & Pudovik, 2006).
Anticancer Activities
Compounds synthesized from ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione, related to 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have shown moderate anticancer activity, highlighting its potential in pharmaceutical applications (Vaseghi, Emami, Shokerzadeh, Hossaini, & Yousefi, 2021).
Antimicrobial Applications
Novel thiophene-containing compounds, which include 1-(3-Thiophen-2-yl-phenyl)-ethylamine, have been synthesized and shown promising antibacterial and antifungal activities, particularly against gram-negative bacteria and fungi (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
properties
IUPAC Name |
1-(3-thiophen-2-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-9H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZGQKSCTWHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thiophen-2-yl-phenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)





![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
